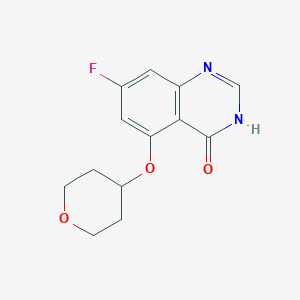

7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one

Descripción general

Descripción

7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one is a fluorinated quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The presence of the fluorine atom and the tetrahydropyran moiety in this compound enhances its chemical and biological properties, making it a subject of interest in scientific research.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 7-fluoroquinazolin-4(3H)-one as the core structure.

Reaction Steps: The tetrahydropyran moiety is introduced through a nucleophilic substitution reaction. This involves reacting the quinazolinone with tetrahydropyran-4-ol in the presence of a suitable catalyst, such as a strong acid (e.g., hydrochloric acid) or a Lewis acid (e.g., boron trifluoride).

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial-scale production involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Strong acids (e.g., hydrochloric acid) or Lewis acids (e.g., boron trifluoride) are used as catalysts.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

Reduction Products: Reduced quinazolinones with altered functional groups.

Substitution Products: Derivatives with various substituents on the quinazolinone core.

Aplicaciones Científicas De Investigación

Overview

7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This quinazolinone derivative exhibits potential applications in various therapeutic areas, including oncology, antiviral treatments, and as a pharmacological tool in biochemical research.

Anticancer Activity

Quinazolinone derivatives, including this compound, have been investigated for their role as inhibitors of the TGFβR1 pathway, which is crucial in tumor progression and metastasis. Research has shown that small-molecule inhibitors targeting TGFβR1 can effectively reduce SMAD2/3 phosphorylation, leading to decreased cell viability in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 12 nM against H22 cells, indicating strong anticancer potential .

Antiviral Properties

The quinazolinone scaffold has also been explored for its antiviral properties. Patent literature suggests that derivatives of this compound may possess activity against viral infections by interfering with viral replication mechanisms. The structural modifications around the quinazolinone core can enhance the selectivity and efficacy of these compounds against specific viral targets .

Biochemical Research

In biochemical studies, compounds like this compound serve as valuable tools for elucidating cellular signaling pathways. Their ability to modulate receptor activity makes them suitable candidates for probing the roles of specific pathways in cellular processes such as apoptosis and proliferation.

Case Study 1: Inhibition of TGFβR1

A study evaluated a series of quinazolinone derivatives for their ability to inhibit TGFβR1, with this compound being one of the promising candidates. The compound exhibited significant anti-tumor efficacy in xenograft models, achieving a tumor growth inhibition (TGI) of 79.6% when combined with other chemotherapeutic agents .

Case Study 2: Structure–Activity Relationship (SAR)

Research focusing on the SAR of quinazolinones revealed that modifications at the 5-position significantly affect biological activity. The introduction of the tetrahydro-pyran moiety at the 5-position enhanced solubility and bioavailability while maintaining potent inhibitory effects on target enzymes involved in cancer progression .

Comparative Data Table

| Compound | Target | IC50 (nM) | TGI (%) | Notes |

|---|---|---|---|---|

| Compound A | TGFβR1 | 12 | 79.6 | Effective in xenograft models |

| Compound B | Viral Replication | 50 | N/A | Potential antiviral agent |

| Compound C | Apoptosis Pathways | 30 | N/A | Modulates cellular signaling |

Mecanismo De Acción

The compound exerts its effects through interactions with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, while the tetrahydropyran moiety contributes to its stability and bioavailability. The exact mechanism may vary depending on the biological context, but it generally involves modulation of enzyme activity or inhibition of signaling pathways.

Comparación Con Compuestos Similares

Quinazolin-4(3H)-one: The parent compound without fluorination or tetrahydropyran moiety.

Fluoroquinazolinones: Other fluorinated quinazolinones with different substituents.

Tetrahydropyran derivatives: Compounds containing tetrahydropyran without the quinazolinone core.

Uniqueness: The combination of fluorine and tetrahydropyran in 7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one provides unique chemical and biological properties that distinguish it from other similar compounds. Its enhanced stability, binding affinity, and biological activity make it a valuable compound in scientific research and potential therapeutic applications.

Actividad Biológica

7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one, also known by its CAS number 379228-59-8, is a quinazolinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinazolinone core with a fluorine atom at the 7-position and a tetrahydro-2H-pyran moiety linked through an ether bond at the 5-position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Pharmacological Activities

The biological activity of this compound has been primarily investigated in the context of its role as an inhibitor of various kinases and other enzymes.

1. Kinase Inhibition

Research indicates that quinazoline derivatives, including this compound, are effective inhibitors of several kinases. For instance:

- c-Src and Abl Kinases : The compound demonstrates potent inhibitory activity against c-Src and Abl kinases at low nanomolar concentrations. This selectivity is crucial for targeting cancer cells that exhibit aberrant activation of these pathways .

2. Anticancer Activity

In vivo studies have shown that compounds related to this quinazolinone exhibit significant anticancer effects:

- Tumor Growth Inhibition : In preclinical models, such as c-Src-transfected 3T3 fibroblast xenografts, the compound has been shown to inhibit tumor growth effectively . Additionally, it has led to increased survival rates in aggressive pancreatic cancer models when administered orally .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Tyrosine Kinases : By binding to the ATP-binding site of these kinases, the compound prevents phosphorylation processes that are critical for cancer cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of quinazoline derivatives in various cancer models:

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of quinazoline derivatives:

Propiedades

IUPAC Name |

7-fluoro-5-(oxan-4-yloxy)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3/c14-8-5-10-12(13(17)16-7-15-10)11(6-8)19-9-1-3-18-4-2-9/h5-7,9H,1-4H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLYYBACQVUVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC(=CC3=C2C(=O)NC=N3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622826 | |

| Record name | 7-Fluoro-5-[(oxan-4-yl)oxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379228-59-8 | |

| Record name | 7-Fluoro-5-[(tetrahydro-2H-pyran-4-yl)oxy]-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379228-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-5-[(oxan-4-yl)oxy]quinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.